molecular formula C20H20N2O4 B2434216 3-methoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide CAS No. 851405-81-7

3-methoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

Cat. No. B2434216
CAS RN: 851405-81-7
M. Wt: 352.39
InChI Key: NMFSNFNHCUSTRG-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule, likely belonging to the class of compounds known as quinolines or benzamides . Quinolines are aromatic compounds that contain two fused rings, a benzene ring and a pyridine ring . Benzamides are compounds containing a benzoyl moiety attached to an amide group .


Molecular Structure Analysis

The molecular structure of similar compounds often involves aromatic rings, amide groups, and methoxy groups . The exact structure would depend on the positions of these groups in the molecule.


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions typical of aromatic compounds, amides, and ethers .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar groups like amides could make the compound more soluble in polar solvents .

Scientific Research Applications

Quinoline Derivatives as Anticorrosive Materials

Quinoline and its derivatives, including those with methoxy substitutions, have been extensively studied for their anticorrosive properties. These compounds exhibit good effectiveness against metallic corrosion, primarily due to their ability to form stable chelating complexes with surface metallic atoms through coordination bonding. This activity is attributed to their high electron density, which facilitates the adsorption on metal surfaces and the subsequent formation of protective layers, preventing corrosion. The review by Verma, Quraishi, and Ebenso (2020) discusses the application of quinoline derivatives as corrosion inhibitors, emphasizing their role in protecting metals from degradation in various environments (Verma, Quraishi, & Ebenso, 2020).

Quinoline and Benzimidazole in Drug Discovery

Quinoline and benzimidazole cores are prominent in medicinal chemistry, offering a foundation for developing drugs with antimicrobial, anticancer, and various other therapeutic effects. The synthesis and biological evaluation of quinoline-bearing benzimidazole derivatives have demonstrated promising activities across a broad spectrum of diseases, indicating the potential for designing new drugs based on these heterocyclic frameworks. Such compounds are explored for their antimicrobial properties, with recent studies focusing on creating hybrid molecules that combine different bioactive moieties to overcome microbial resistance and develop novel therapeutic agents with improved efficacy and reduced adverse effects (Salahuddin et al., 2023).

Environmental and Ecological Impacts

Research on methoxyphenols, closely related to methoxy-substituted quinolines, has shed light on the environmental reactivity and ecological impacts of these compounds. Methoxyphenols, emitted from biomass burning, undergo various atmospheric reactions, contributing to secondary organic aerosol (SOA) formation. Understanding the atmospheric reactivity of methoxyphenols, including their gas-phase and particle-phase reactions, is crucial for assessing their role in air quality and public health. Studies have emphasized the need for comprehensive assessments of the degradation products of such compounds and their contributions to SOA formation, highlighting the environmental significance of methoxy-substituted organic compounds (Liu, Chen, & Chen, 2022).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, many biologically active compounds work by interacting with certain proteins or enzymes in the body .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. It’s important to refer to Material Safety Data Sheets (MSDS) or similar resources for safety information.

Future Directions

Future research could involve synthesizing the compound and studying its properties and potential applications. This could include testing its biological activity, studying its reactions, and optimizing its synthesis .

properties

IUPAC Name

3-methoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-25-16-5-3-4-14(11-16)19(23)21-9-8-15-10-13-6-7-17(26-2)12-18(13)22-20(15)24/h3-7,10-12H,8-9H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMFSNFNHCUSTRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

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